molecular formula C15H15ClF3N5O3 B2881968 ethyl N-{3-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)imino]-2-cyanopropanoyl}carbamate CAS No. 306977-21-9

ethyl N-{3-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)imino]-2-cyanopropanoyl}carbamate

Cat. No.: B2881968
CAS No.: 306977-21-9
M. Wt: 405.76
InChI Key: VMUHWEWBBSYXTD-QPSGOUHRSA-N
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Description

Ethyl N-{3-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)imino]-2-cyanopropanoyl}carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridine ring substituted with chloro and trifluoromethyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-{3-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)imino]-2-cyanopropanoyl}carbamate typically involves multiple steps. One common approach includes the following steps:

    Formation of the pyridine intermediate: The starting material, 3-chloro-5-(trifluoromethyl)pyridine, is reacted with an appropriate amine to form the pyridine intermediate.

    Addition of the ethyl group: The intermediate is then reacted with ethyl isocyanate to introduce the ethyl carbamate group.

    Formation of the final product: The final step involves the reaction of the intermediate with a cyanopropanoyl chloride derivative under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Large-scale synthesis may also require specialized equipment to handle the reagents and intermediates safely.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-{3-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)imino]-2-cyanopropanoyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced products.

    Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Ethyl N-{3-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)imino]-2-cyanopropanoyl}carbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl N-{3-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)imino]-2-cyanopropanoyl}carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl N-{3-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)imino]-2-cyanopropanoyl}carbamate: Unique due to its specific substitution pattern on the pyridine ring.

    Other pyridine derivatives: Compounds with different substituents on the pyridine ring may exhibit varying chemical and biological properties.

Uniqueness

The presence of both chloro and trifluoromethyl groups on the pyridine ring, along with the ethyl carbamate and cyanopropanoyl groups, makes this compound unique

Properties

IUPAC Name

ethyl N-[3-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylimino]-2-cyanopropanoyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClF3N5O3/c1-2-27-14(26)24-13(25)9(6-20)7-21-3-4-22-12-11(16)5-10(8-23-12)15(17,18)19/h5,7-9H,2-4H2,1H3,(H,22,23)(H,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMUHWEWBBSYXTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)C(C=NCCNC1=C(C=C(C=N1)C(F)(F)F)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClF3N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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